2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate
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Overview
Description
2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate typically involves the reaction of 2-Hydroxy-3-phenoxypropyl acrylate with pyrrolidine-1-carbodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Shares a similar backbone but differs in functional groups.
Pyrrolidine-1-carbodithioate derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate (CAS No. 922164-96-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula: C14H19NO2S2
- Molecular Weight: 299.44 g/mol
- IUPAC Name: this compound
NMR Data
The NMR data for this compound shows distinct chemical shifts that help in characterizing the compound:
- 1H NMR (500 MHz, CDCl3): δ = 1.97–2.12 (m, 4 H), 3.59–3.84 (br, 5 H), 6.90–6.98 (m, 3 H)
- 13C NMR (125 MHz, CDCl3): δ = 24.1, 40.6, 52.4, 115.8, 159.2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits potential as a modulator of biochemical pathways through binding interactions that alter the activity of these targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance:
- In vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, notably A549 human lung adenocarcinoma cells. The viability of these cells was significantly reduced upon treatment with the compound at concentrations around 100 µM .
Table: Anticancer Activity Against A549 Cells
Compound | Concentration (µM) | Viability (%) |
---|---|---|
Control (Cisplatin) | 100 | ~70% |
Compound A | 100 | ~64% |
Compound B | 100 | ~61% |
Compound C | 100 | ~66% |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. Research indicates that certain derivatives show selective antimicrobial activity, making them potential candidates for the development of new antibiotics .
Table: Antimicrobial Efficacy Against Staphylococcus aureus
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
Control (Linezolid) | <1 µg/mL |
Compound D | <0.5 µg/mL |
Compound E | <0.25 µg/mL |
Other Biological Activities
In addition to anticancer and antimicrobial effects, studies suggest that the compound may possess antioxidant properties and could be beneficial in preventing oxidative stress-related diseases .
Study on Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications in the chemical structure significantly influenced their biological activity. For example, substituents on the phenyl ring were found to enhance anticancer activity while maintaining low toxicity towards non-cancerous cells .
Clinical Implications
The potential therapeutic implications of this compound are vast, particularly in oncology and infectious disease treatment. Ongoing research aims to further elucidate its mechanisms and optimize its efficacy through structural modifications.
Properties
CAS No. |
922164-96-3 |
---|---|
Molecular Formula |
C14H19NO2S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C14H19NO2S2/c16-12(10-17-13-6-2-1-3-7-13)11-19-14(18)15-8-4-5-9-15/h1-3,6-7,12,16H,4-5,8-11H2 |
InChI Key |
FJURHZUYWQCYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)SCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
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